molecular formula C19H24N2O3S B411142 1-(2,5-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

1-(2,5-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B411142
M. Wt: 360.5g/mol
InChI Key: VJUGUZFRWBSIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,5-dimethylbenzenesulfonyl group and a 2-methoxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the sulfonylation of piperazine with 2,5-dimethylbenzenesulfonyl chloride, followed by the introduction of the 2-methoxyphenyl group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

1-(2,5-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,5-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-DIMETHYLBENZENESULFONYL)-4-PHENYLPIPERAZINE: Similar structure but lacks the methoxy group.

    1-(2,5-DIMETHYLBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE: Similar structure with the methoxy group in a different position.

Uniqueness

1-(2,5-DIMETHYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C19H24N2O3S/c1-15-8-9-16(2)19(14-15)25(22,23)21-12-10-20(11-13-21)17-6-4-5-7-18(17)24-3/h4-9,14H,10-13H2,1-3H3

InChI Key

VJUGUZFRWBSIRV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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